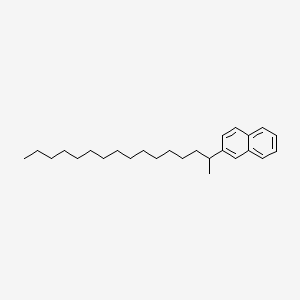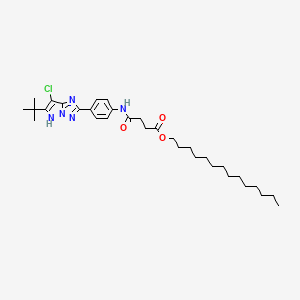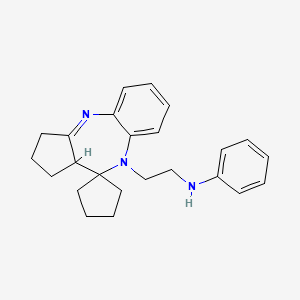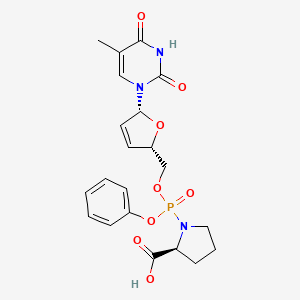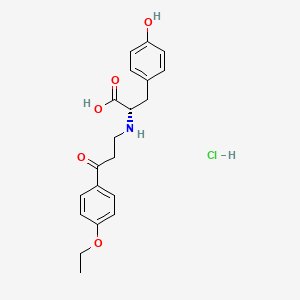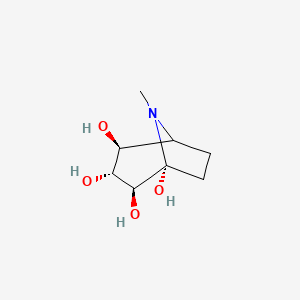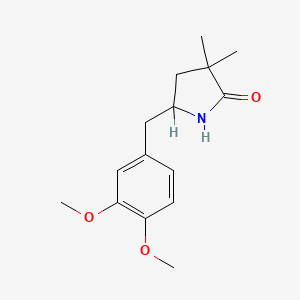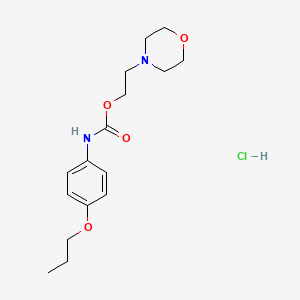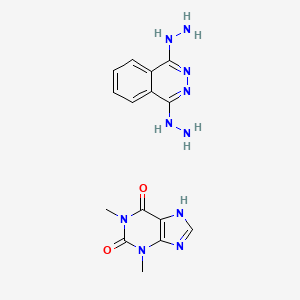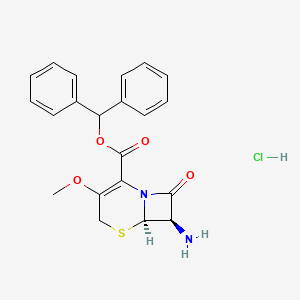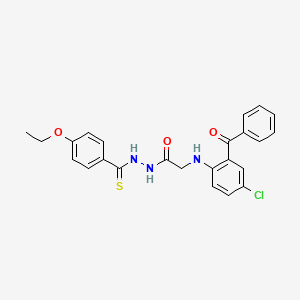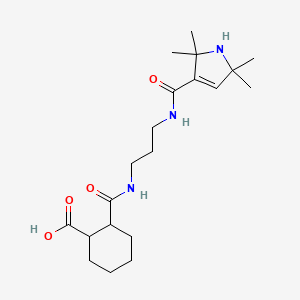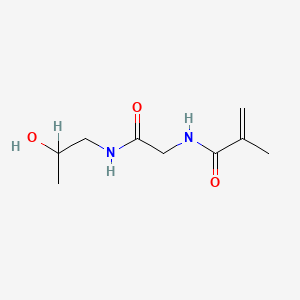
N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide is a compound with a complex structure that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide typically involves the reaction of N,N-dimethylacetoacetamide with 1-amino-2-propanol . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide involves its interaction with specific molecular targets and pathways. For example, in drug delivery applications, the compound can form stable complexes with drugs, enhancing their solubility and bioavailability . In anticancer research, it may target specific receptors or enzymes involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide can be compared with similar compounds such as:
(Z)-3-((2-Hydroxypropyl)amino)-N,N-dimethylbut-2-enamide: This compound has a similar structure but differs in its functional groups and reactivity.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Known for its use as a catalyst and complexing agent, this compound has different applications and properties.
Eigenschaften
CAS-Nummer |
153986-34-6 |
|---|---|
Molekularformel |
C9H16N2O3 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
N-[2-(2-hydroxypropylamino)-2-oxoethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)9(14)11-5-8(13)10-4-7(3)12/h7,12H,1,4-5H2,2-3H3,(H,10,13)(H,11,14) |
InChI-Schlüssel |
VZKBEZDJWDUUFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)CNC(=O)C(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


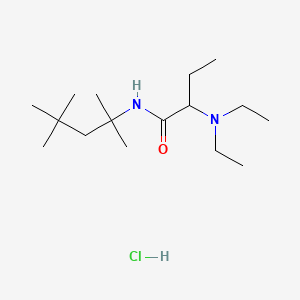
![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
